

Unveiling Co 102862: A Technical Guide to a State-Dependent Sodium Channel Blocker

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Co 102862, also known as V102862, is an orally active anticonvulsant compound that has demonstrated significant efficacy in preclinical rodent models of epilepsy.[1] Early-stage research has identified its primary mechanism of action as a potent, broad-spectrum, and state-dependent blocker of mammalian voltage-gated sodium channels (VGSCs). This technical guide provides an in-depth overview of the core preclinical data and experimental protocols associated with the early-stage research of **Co 102862**.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

Co 102862 exhibits a pronounced state-dependent inhibition of voltage-gated sodium channels, demonstrating a significantly higher affinity for the inactivated state of the channel compared to the resting state. This mechanism is crucial for its anticonvulsant properties, as it preferentially targets rapidly firing neurons, a hallmark of epileptic seizures, while having minimal effect on neurons firing at normal physiological frequencies.

The compound blocks sodium currents (INa) in a voltage-dependent manner. As the membrane potential becomes more depolarized, the potency of **Co 102862** increases.[1] This is attributed to its slow binding to the inactivated state of the sodium channels.[1] Furthermore, **Co 102862**



shifts the steady-state availability curve of the sodium channels in the hyperpolarizing direction and significantly slows their recovery from inactivation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on **Co 102862**.

Table 1: In Vitro Inhibition of Voltage-Gated Sodium Channels

Cell Type	Channel Type	Parameter	Value (µM)	Reference
Rat Hippocampal Neurons	Native Na+ Channels	KI (Inactivated State)	~0.6	[1]
Rat Hippocampal Neurons	Native Na+ Channels	KR (Resting State)	>15	[1]
HEK-293 Cells	Recombinant rNav1.2	KI (Inactivated State)	~0.4	[1]
HEK-293 Cells	Recombinant rNav1.2	KR (Resting State)	~30	[1]

Table 2: In Vitro Binding Kinetics to Inactivated rNav1.2 Channels

Parameter	Value	Reference
Association Rate Constant (k+)	~1.7 μM-1 s-1	[1]

Table 3: In Vivo Anticonvulsant and Neurological Deficit Data in Rodents



Test	Species	Endpoint	ED50 (mg/kg, p.o.)	Reference
Maximal Electroshock (MES)	Mouse	Tonic Extension	9.7	Carter et al., 1997 (as cited in[1])
Rotarod Ataxia	Mouse	Motor Impairment	32	Carter et al., 1997 (as cited in[1])

Experimental ProtocolsWhole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the effects of **Co 102862** on voltage-gated sodium currents in isolated neurons and cell lines.

Cell Preparation:

- Acutely Dissociated Rat Hippocampal Neurons: Hippocampi were dissected from 1- to 3day-old Sprague-Dawley rat pups. The tissue was enzymatically dissociated using papain and mechanically triturated to obtain a single-cell suspension. Cells were plated on poly-Llysine-coated glass coverslips and used for recordings within 4-12 hours.
- HEK-293 Cells Stably Expressing rNav1.2: A human embryonic kidney (HEK-293) cell line stably expressing the rat brain type IIA sodium channel α-subunit (rNav1.2) was used. The plasmid pCMV-RIIA containing the rNav1.2 cDNA and a neomycin resistance gene was used for transfection. Stable clones were selected using G418.

Recording Solutions:

- External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.3 with NaOH.
- Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, pH adjusted to 7.3 with CsOH.



Recording Procedure:

- Whole-cell voltage-clamp recordings were performed at room temperature (22-24°C) using an Axopatch 200B amplifier.
- Patch pipettes were pulled from borosilicate glass and had resistances of 2-4 M Ω when filled with the internal solution.
- Series resistance was compensated by 70-80%.
- Co 102862 was applied using a fast solution exchange system.

Voltage Protocols:

- Current-Voltage (I-V) Relationship: Cells were held at -100 mV, and currents were elicited by 15 ms depolarizing pulses to various test potentials.
- Steady-State Inactivation: Cells were held at -120 mV, and a 500 ms conditioning prepulse to various potentials was applied before a test pulse to 0 mV.
- Recovery from Inactivation: A two-pulse protocol was used. A 500 ms conditioning pulse to 0 mV was followed by a test pulse to 0 mV at varying recovery intervals at -100 mV.

In Vivo Anticonvulsant and Neurotoxicity Assays

Objective: To assess the anticonvulsant efficacy and potential motor impairment of **Co 102862** in rodents.

Animals: Male CF-1 mice were used for these studies.

Drug Administration: **Co 102862** was suspended in 0.5% methylcellulose and administered orally (p.o.).

Maximal Electroshock (MES) Test:

- A 60 Hz alternating current of 50 mA was delivered for 0.2 seconds via corneal electrodes.
- The endpoint was the abolition of the tonic hindlimb extension phase of the seizure.

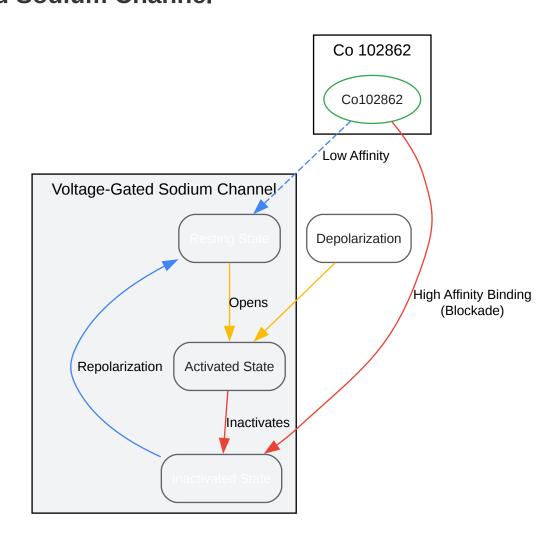


• The dose that protected 50% of the animals from the endpoint (ED50) was determined.

Rotarod Ataxia Test:

- Mice were trained to remain on a rotating rod (6 rpm) for at least 1 minute.
- On the test day, animals were administered **Co 102862**, and their ability to remain on the rotating rod was assessed at various time points.
- The dose that caused 50% of the animals to fall off the rod (TD50) was determined.

Visualizations Signaling Pathway: Co 102862 Interaction with VoltageGated Sodium Channel

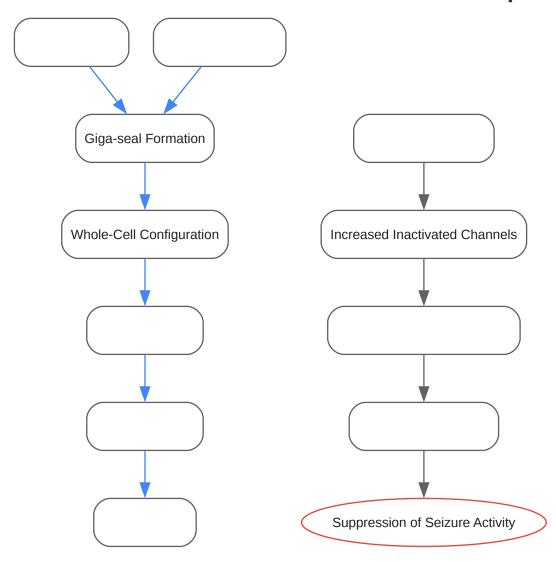




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Caption: Co 102862 preferentially binds to the inactivated state of VGSCs.

Experimental Workflow: Whole-Cell Patch-Clamp



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References

- 1. V102862 (Co 102862): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels PMC [pmc.ncbi.nlm.nih.gov]
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